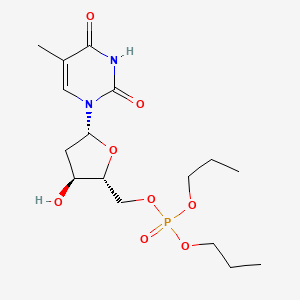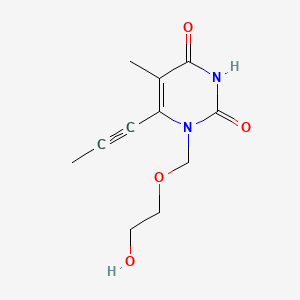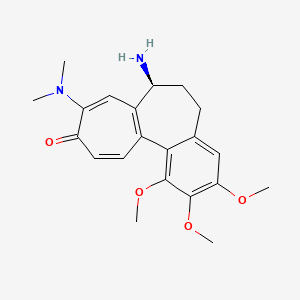
2-Methyldopamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
The synthesis of 2-Methyldopamine can be achieved through several methods. One common method involves the conversion of 3,4-dimethoxyphenethylamine to its Schiff base with benzaldehyde, followed by N-methylation with methyl iodide. The resulting product is then hydrolyzed, and the methyl ethers are cleaved using hydriodic acid to furnish this compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
2-Methyldopamine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form quinones, reduced to form amines, and substituted to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include quinones, amines, and substituted catecholamines .
Applications De Recherche Scientifique
2-Methyldopamine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various catecholamine derivatives. In biology, it is studied for its role as a neurotransmitter and its effects on the nervous system. In medicine, it is investigated for its potential therapeutic effects in treating conditions like hypertension and heart failure. In industry, it is used in the production of materials like polydopamine, which has applications in surface coating, molecular imprinting, and electrochemistry .
Mécanisme D'action
The mechanism of action of 2-Methyldopamine involves its interaction with adrenergic receptors. It acts as an agonist at alpha-2 adrenergic receptors, leading to the inhibition of adrenergic neuronal outflow and reduction of vasoconstrictor adrenergic signals. This results in decreased blood pressure and other physiological effects. The compound is metabolized to alpha-methylnorepinephrine via dopamine beta-hydroxylase activity and further to alpha-methylepinephrine via phenylethanolamine-N-methyltransferase .
Comparaison Avec Des Composés Similaires
2-Methyldopamine is structurally similar to other catecholamines like dopamine and epinephrine. it has unique properties due to the presence of a methyl group on the nitrogen atom. This modification affects its pharmacological activity and metabolic pathways. Similar compounds include dopamine, epinephrine, norepinephrine, and 3,4-dihydroxyphenylacetic acid (DOPAC) .
Propriétés
Numéro CAS |
53622-73-4 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-3-methylbenzene-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-6-7(4-5-10)2-3-8(11)9(6)12/h2-3,11-12H,4-5,10H2,1H3 |
Clé InChI |
NSEVRAZZUOXAHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1O)O)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



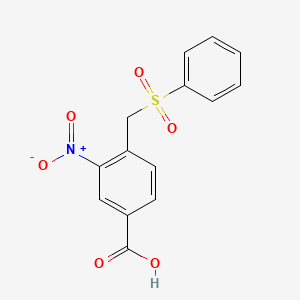
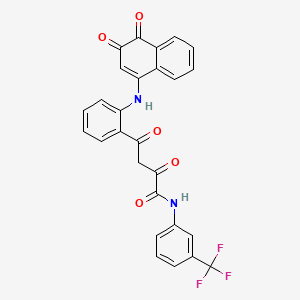
![2-[3-(Dimethylamino)prop-1-ynyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol](/img/structure/B12812635.png)
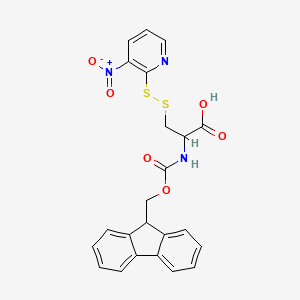
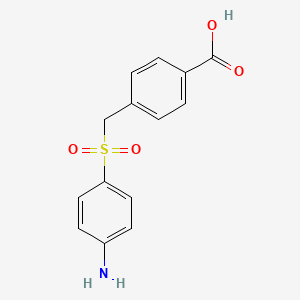
![Bicyclo[4.2.0]octa-1,3,5-trien-3-ol](/img/structure/B12812659.png)

